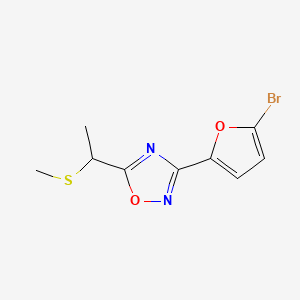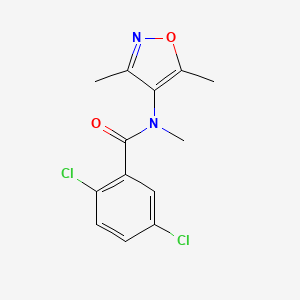
2-Methylsulfonyl-1-(2,2,2-trifluoroethyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylsulfonyl-1-(2,2,2-trifluoroethyl)imidazole is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. It is commonly referred to as MTEMIM and is an imidazole derivative.
Mecanismo De Acción
The mechanism of action of MTEMIM is not fully understood. However, it has been suggested that MTEMIM may act by inhibiting the activity of certain enzymes or proteins in cancer cells or bacteria. It has also been suggested that MTEMIM may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
MTEMIM has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and bacteria. MTEMIM has also been found to induce apoptosis in cancer cells. Additionally, MTEMIM has been found to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTEMIM has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. MTEMIM is also stable under normal lab conditions. However, MTEMIM has some limitations. It is not water-soluble, which makes it difficult to use in aqueous systems. Additionally, MTEMIM is not very soluble in common organic solvents such as ethanol and methanol.
Direcciones Futuras
There are several future directions for research on MTEMIM. One area of research could be to further investigate its anticancer properties and potential use as a cancer treatment. Another area of research could be to investigate its potential use as an antibacterial and antifungal agent. Additionally, research could be done to improve the solubility of MTEMIM in aqueous and organic solvents. Finally, research could be done to investigate the potential use of MTEMIM as a corrosion inhibitor in various industries.
In conclusion, MTEMIM is a promising chemical compound with potential applications in various fields. Its anticancer, antibacterial, and antifungal properties make it a valuable compound for scientific research. While there are limitations to its use in lab experiments, there are several future directions for research on MTEMIM.
Métodos De Síntesis
MTEMIM can be synthesized by reacting 2-methylsulfonyl imidazole with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of MTEMIM as a white solid with a melting point of 140-142°C. The yield of this reaction is approximately 70%.
Aplicaciones Científicas De Investigación
MTEMIM has been studied for its potential applications in various fields. It has been found to have anticancer properties and has been tested against various cancer cell lines such as MCF-7, HepG2, and A549. MTEMIM has also been studied for its antibacterial and antifungal properties. It has been found to be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. MTEMIM has also been studied for its potential use as a corrosion inhibitor.
Propiedades
IUPAC Name |
2-methylsulfonyl-1-(2,2,2-trifluoroethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O2S/c1-14(12,13)5-10-2-3-11(5)4-6(7,8)9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYBQNKDHNESAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)


![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)




![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)